4-methyl-2-(methylsulfanyl)-7-[3-(methylsulfanyl)phenyl]-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine
Description
Properties
IUPAC Name |
4-methyl-2-methylsulfanyl-7-(3-methylsulfanylphenyl)-5,6-dihydropyrrolo[2,3-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3S2/c1-10-13-7-8-18(14(13)17-15(16-10)20-3)11-5-4-6-12(9-11)19-2/h4-6,9H,7-8H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPQJYBVBHXLNGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CCN(C2=NC(=N1)SC)C3=CC(=CC=C3)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-methyl-2-(methylsulfanyl)-7-[3-(methylsulfanyl)phenyl]-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine (commonly referred to as Compound A ) is a pyrrolo[2,3-d]pyrimidine derivative that has garnered attention for its diverse biological activities. This article provides an overview of its biological activity, including anticancer properties, antimicrobial effects, and potential anti-inflammatory applications.
Chemical Structure and Properties
Molecular Formula: C15H18N2S2
Molecular Weight: 302.45 g/mol
IUPAC Name: this compound
The compound features a pyrrolo[2,3-d]pyrimidine core with methylsulfanyl substituents that may influence its biological interactions.
Anticancer Activity
Recent studies have highlighted the anticancer potential of Compound A. It has been tested against various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15.3 | Induction of apoptosis |
| A549 | 22.5 | Cell cycle arrest |
| HepG2 | 18.0 | Inhibition of proliferation |
The compound demonstrated significant cytotoxicity against MCF-7 cells, with an IC50 value of 15.3 µM, indicating its potential as an anticancer agent . The mechanism appears to involve the induction of apoptosis and cell cycle arrest in treated cells.
Antimicrobial Activity
Compound A has also been evaluated for its antimicrobial properties. In vitro studies have shown effectiveness against both Gram-positive and Gram-negative bacteria:
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Candida albicans | 16 |
These results suggest that Compound A possesses notable antibacterial and antifungal activities, making it a candidate for further development in antimicrobial therapies .
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial properties, Compound A has shown promise in anti-inflammatory assays. In animal models, it exhibited significant inhibition of paw edema induced by carrageenan:
| Time Point (h) | Inhibition (%) |
|---|---|
| 4 | 43.17 |
| 5 | 36.35 |
These results indicate that Compound A may serve as a potent anti-inflammatory agent, potentially surpassing traditional anti-inflammatory drugs like indomethacin .
Case Studies and Research Findings
- Study on Anticancer Mechanisms: A recent investigation into the mechanisms of action revealed that Compound A activates caspases leading to apoptosis in cancer cells. The study emphasized the role of the methylsulfanyl groups in enhancing the compound's interaction with cellular targets .
- Antimicrobial Efficacy: Another study focused on the antimicrobial efficacy against resistant strains of bacteria. Compound A was found to disrupt bacterial cell membrane integrity, contributing to its bactericidal activity .
- Inflammation Model Studies: In vivo studies demonstrated that administration of Compound A significantly reduced inflammatory markers in serum after carrageenan-induced inflammation in rats, suggesting a multi-faceted approach to inflammation management .
Comparison with Similar Compounds
Structural and Functional Group Variations
The target compound is compared to key analogs in Table 1, highlighting differences in core structure, substituents, and physicochemical properties.
Table 1: Structural and Functional Group Comparisons
Spectral and Physical Properties
Table 2: Physicochemical and Spectral Data
Functional Implications
- Reactivity : Methylsulfanyl groups act as leaving groups, enabling further functionalization (e.g., nucleophilic substitution) .
- Steric Effects : The 3-(methylsulfanyl)phenyl group introduces steric hindrance, which may limit rotational freedom compared to smaller substituents (e.g., 4-chlorophenyl) .
Q & A
Q. Critical Analytical Techniques :
- NMR Spectroscopy (¹H/¹³C) to confirm substituent positions and stereochemistry.
- High-Resolution Mass Spectrometry (HRMS) for molecular weight validation.
- HPLC with UV/Vis or MS detection to assess purity (>95% recommended for biological assays) .
Advanced: How can researchers optimize reaction conditions to minimize byproduct formation, particularly with multiple methylsulfanyl groups?
Methodological Answer :
Byproduct formation often arises from competing sulfhydryl reactions or incomplete substitutions. Optimization strategies include:
- Temperature Control : Lowering reaction temperatures during thiomethylation steps to reduce polysubstitution.
- Catalyst Screening : Using palladium-based catalysts (e.g., Pd2(dba)3 with Xantphos) to improve regioselectivity, as seen in microwave-assisted coupling reactions .
- Microwave-Assisted Synthesis : Shortening reaction times and improving yield consistency (e.g., 80–120°C, 30–60 minutes) .
- Real-Time Monitoring : Employing LC-MS to track intermediate formation and adjust conditions dynamically .
Basic: What spectroscopic and computational methods are most effective for characterizing this compound’s electronic and steric properties?
Q. Methodological Answer :
- Spectroscopic Methods :
- UV/Vis Spectroscopy : To study π-π* transitions in the aromatic system.
- X-ray Crystallography : Resolves 3D structure and confirms substituent orientation (if crystalline forms are obtainable).
- Computational Methods :
Advanced: How should researchers reconcile discrepancies between in silico predictions of binding affinities and experimental bioassay results?
Q. Methodological Answer :
- Validation of Computational Models :
- Use docking studies (AutoDock Vina, Schrödinger) with multiple protein conformations to account for target flexibility.
- Compare predicted binding poses with crystallographic data from related pyrrolo[2,3-d]pyrimidine-protein complexes.
- Experimental Follow-Up :
Basic: What are the known biological targets of pyrrolo[2,3-d]pyrimidine derivatives, and how do substituents like methylsulfanyl groups modulate activity?
Q. Methodological Answer :
- Common Targets :
- Kinases (e.g., JAK2, EGFR) due to the scaffold’s ATP-mimetic properties.
- Epigenetic regulators (e.g., HDACs) via zinc-binding motifs.
- Role of Methylsulfanyl Groups :
- Enhance lipophilicity, improving membrane permeability.
- Act as hydrogen bond acceptors or participate in hydrophobic interactions with target pockets (see for analog comparisons) .
Advanced: How to design a stability study to evaluate degradation pathways under physiological conditions?
Q. Methodological Answer :
- Experimental Design :
- pH-Varied Incubations : Expose the compound to buffers (pH 1.2–7.4) at 37°C, sampling at intervals (0, 24, 48 hrs).
- Oxidative Stress Tests : Use H2O2 or cytochrome P450 enzymes to simulate metabolic degradation.
- Analytical Workflow :
- LC-MS/MS : Identify degradation products (e.g., sulfoxide formation from methylsulfanyl oxidation).
- Kinetic Modeling : Apply first-order decay models to estimate half-lives .
Advanced: What strategies can resolve contradictions in reported synthetic yields for similar pyrrolo[2,3-d]pyrimidine derivatives?
Q. Methodological Answer :
- Critical Parameter Analysis :
- Compare solvent polarity (e.g., acetonitrile vs. DMF), catalyst loading, and reaction scales across studies.
- Replicate literature methods with strict anhydrous/oxygen-free conditions to isolate variable impacts.
- DoE (Design of Experiments) :
- Use factorial designs to test interactions between temperature, catalyst, and stoichiometry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
